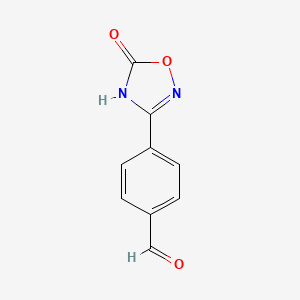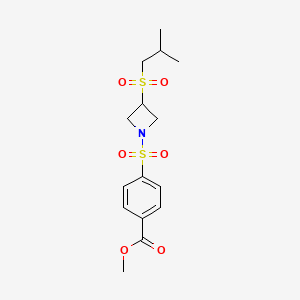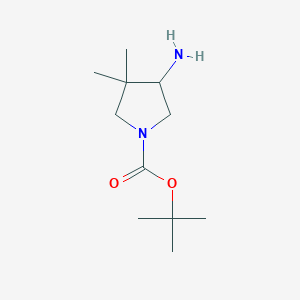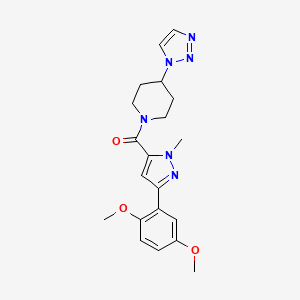![molecular formula C22H18N2O5 B2919525 3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-49-9](/img/structure/B2919525.png)
3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzamide derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Luminescence Properties
Compounds related to the query show applications in the synthesis of luminescent materials. For example, pyridyl substituted benzamides have been studied for their aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behavior. Such compounds exhibit luminescence in both DMF solutions and solid states, forming nano-aggregates in aqueous-DMF solutions. Their luminescence properties depend on solvent polarity and exhibit mechanochromic properties, making them potential candidates for optical data storage, sensors, and other photonic applications (Srivastava et al., 2017).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Schiff bases, for example, have been synthesized and explored for their corrosion inhibitive performances on mild steel surfaces. These studies involve experimental techniques and simulations (DFT and MD) to understand the molecular configuration's influence on corrosion inhibition. This research highlights the potential of certain benzamide derivatives in protecting metal surfaces against corrosion, suggesting similar applications for related compounds (Murmu et al., 2019).
Anti-Inflammatory and Analgesic Agents
Research has also explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl and triazines for potential use as anti-inflammatory and analgesic agents. These studies include evaluations of COX-1/COX-2 inhibition and provide a basis for the development of new therapeutic agents, suggesting that related benzamide derivatives could have applications in pharmaceutical research (Abu‐Hashem et al., 2020).
Advanced Materials
In the field of advanced materials, novel polyimides derived from pyridine and aromatic diamines have been synthesized. These polyimides exhibit good thermal stability, low dielectric constants, and outstanding mechanical properties, making them suitable for applications in electronics and aerospace industries (Wang et al., 2006).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-10-18(24-21(25)13-8-9-16(27-2)17(11-13)28-3)23-20-14-6-4-5-7-15(14)29-22(26)19(12)20/h4-11H,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFIRVBIXRMZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)



![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)
![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)
![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)
